Bismuth Subnitrate

Pharmacokinetics Toxicology Gastroenterology

Choose Bismuth Subnitrate for GI, dental radiopacifier, or ceramic applications to leverage the lowest systemic bioavailability in its class (AUC 0 ng·h/mL vs. 49 ng·h/mL for subcitrate). This USP-grade powder (≥98%, Bi5O(OH)9(NO3)4) meets strict impurity limits for arsenic, lead, and heavy metals. Its water insolubility/acid solubility ensures targeted gastric protection, while the salicylate-free formula avoids contraindication risks. Ideal for repeated-use OTC antacids, antidiarrheals, or dental sealers needing efficient radiopacity at 80% filler loading.

Molecular Formula Bi5H9N4O22
Molecular Weight 1461.99 g/mol
CAS No. 54392-33-5
Cat. No. B13710674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth Subnitrate
CAS54392-33-5
Molecular FormulaBi5H9N4O22
Molecular Weight1461.99 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]
InChIInChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9
InChIKeyQGWDKKHSDXWPET-UHFFFAOYSA-E
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
PRACTICALLY INSOL IN WATER, ALC;  SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID
PRACTICALLY INSOL IN ORGANIC SOLVENTS

Bismuth Subnitrate 54392-33-5: Baseline Physicochemical and Pharmacopoeial Profile for Procurement Decisions


Bismuth Subnitrate (CAS 54392-33-5), also referred to as basic bismuth nitrate or bismuth hydroxide nitrate oxide, is an inorganic bismuth(III) salt with the empirical formula Bi5O(OH)9(NO3)4 and a molecular weight of 1461.99 g/mol [1]. It is a white, amorphous, slightly hygroscopic powder that is practically insoluble in water and alcohol but soluble in dilute mineral acids . The compound is officially recognized in the United States Pharmacopeia (USP), which specifies that it must contain the equivalent of not less than 79.0% bismuth trioxide (Bi2O3) calculated on the dried basis, with a loss on drying not exceeding 3.0% [1]. Bismuth Subnitrate has a long history of use as an antacid, astringent, and protective agent in gastrointestinal therapeutics, as well as applications in cosmetics and ceramics [2].

Why Bismuth Subnitrate 54392-33-5 Cannot Be Substituted with Other Bismuth Salts Without Quantitative Risk


Bismuth salts are not interchangeable due to marked differences in their physicochemical properties, gastrointestinal absorption, mucosal coating behavior, and pharmacopoeial purity standards. While many bismuth compounds share antacid and antimicrobial activity profiles, the specific nitrate anion and basic salt structure of Bismuth Subnitrate confer a unique combination of water insolubility yet acid solubility, which directly impacts its dissolution kinetics in gastric fluid and its local protective action on the gastric mucosa [1]. Quantitative studies demonstrate that even among common bismuth preparations (subnitrate, subcarbonate, subsalicylate, subcitrate, aluminate, gallate), systemic absorption and tissue deposition vary by orders of magnitude, making simple substitution a potential safety and efficacy liability [2]. Furthermore, pharmacopoeial grade Bismuth Subnitrate is subject to rigorous impurity limits for arsenic, lead, silver, chloride, and sulfate that are not universally applied to all bismuth salts, meaning that a generic substitution could introduce unverified toxicological risk [3].

Bismuth Subnitrate 54392-33-5: Head-to-Head Quantitative Evidence for Scientific Selection


Systemic Bismuth Absorption: BSN Shows Lowest Peak Serum Concentration Among Six Bismuth Salts

Bismuth Subnitrate (BSN) exhibits significantly lower systemic absorption compared to other bismuth salts, which is a critical safety advantage in long-term gastrointestinal therapy. In a single-dose crossover study in five healthy volunteers, a 350 mg bismuth dose of BSN (standard preparation) yielded a median integrated 6-hour serum bismuth concentration of 0 ng·h/mL, compared to 49 ng·h/mL for Colloidal Bismuth Subcitrate (CBS), 32 ng·h/mL for Basic Bismuth Gallate (BSG), 13 ng·h/mL for Basic Bismuth Carbonate (BSC), 11 ng·h/mL for Bismuth Aluminate (BA), and 3 ng·h/mL for Basic Bismuth Salicylate (BSS) [1]. The mean peak serum bismuth concentration for BSN was 0.6 µg/L, the lowest among all tested salts [1].

Pharmacokinetics Toxicology Gastroenterology

Reduction of Colonic Fermentation: BSN Demonstrates Significant In Vivo Efficacy in Flatulent Patients

Bismuth Subnitrate (BSN) demonstrates a significant reduction in colonic fermentation in vivo, an effect that is clinically meaningful for managing flatulence. While Bismuth Subsalicylate (BSS) showed the greatest in vitro reduction of fermentation (mean reduction of 74% in FLES assay, P<.0001), the in vivo study in six flatulent patients demonstrated that oral BSN given for 8 days produced a statistically significant reduction (P<.01) in colonic fermentation of ingested raffinose [1]. This confirms that despite lower in vitro potency compared to BSS, BSN achieves a quantifiable therapeutic effect in a human model of carbohydrate malabsorption and gas production.

Gastroenterology Microbiology Clinical Nutrition

Gastric Ulcer Coating: BSN Fails to Form Protective Layer Unlike Colloidal Bismuth Subcitrate

In a direct comparison of ulcer-coating ability in a rat model of experimental gastric ulcers, Bismuth Subnitrate (BSN) failed to deposit a detectable layer of bismuth on the ulcer base, whereas Colloidal Bismuth Subcitrate (CBS) formed a uniform, adherent coating. Histochemical staining of the ulcer base was negative for bismuth after administration of BSN, bismuth subcarbonate, and bismuth subsalicylate, even when the dose of BSN was increased by a factor of 5 [1]. In contrast, CBS produced a clearly visible bismuth layer covering the ulcer base. This differential coating behavior is a key determinant of therapeutic efficacy in peptic ulcer disease, where physical protection of the ulcer crater from acid and pepsin is a primary mechanism of healing [1].

Gastroenterology Ulcer Therapeutics Mucosal Protection

USP Purity Specifications: Bismuth Subnitrate Meets Defined Limits for Toxic Impurities

The USP monograph for Bismuth Subnitrate establishes quantitative purity and impurity specifications that are legally enforceable for pharmaceutical-grade material. The compound must contain not less than 79.0% bismuth trioxide (Bi2O3) on a dried basis, with loss on drying not exceeding 3.0% (2 hours at 105°C) [1]. Specific impurity limits include: Chloride ≤0.035% (as chloride), Arsenic ≤8 ppm, Ammonium salts (limit test negative), Copper (no bluish color), Lead (no turbidity with sulfuric acid), Silver (no precipitate), and Alkalies and alkaline earths ≤0.5% [1]. These specifications are critical for ensuring batch-to-batch consistency and patient safety. While other bismuth salts have their own pharmacopoeial standards, the specific impurity profile and limits for BSN are not identical, and procurement of USP-grade material provides assurance of meeting these defined thresholds.

Quality Control Pharmaceutical Analysis Regulatory Compliance

Radiopacity in Endodontic Sealers: BSN Matches Subcarbonate and Outperforms Subsalicylate

In the development of radiopaque endodontic sealers, the addition of bismuth salts is a common strategy. A study comparing experimental epoxy resin-based sealers containing bismuth subnitrate, bismuth subcarbonate, and bismuth subsalicylate found that bismuth subnitrate and bismuth subcarbonate achieved satisfactory radiopacity at a lower additive concentration (80% salt) compared to bismuth subsalicylate, which required 120% salt addition to reach the same satisfactory radiopacity level [1]. The formulations containing bismuth subnitrate and bismuth subcarbonate were deemed to have potential use as endodontic sealers, while the subsalicylate formulation was less efficient in imparting radiopacity.

Endodontics Dental Materials Radiopacity

Bismuth Subnitrate 54392-33-5: Evidence-Based Application Scenarios for Procurement and Formulation


Chronic Gastrointestinal Therapeutics Requiring Minimal Systemic Bismuth Absorption

Given the quantitative evidence that Bismuth Subnitrate exhibits the lowest systemic absorption among commonly used bismuth salts (median AUC0–6h of 0 ng·h/mL vs. up to 49 ng·h/mL for colloidal bismuth subcitrate) [1], BSN is the preferred bismuth salt for formulations intended for long-term or repeated use in managing dyspepsia, non-specific diarrhea, or functional gastrointestinal disorders. The negligible systemic exposure reduces the risk of cumulative bismuth toxicity (e.g., neurotoxicity, nephrotoxicity) that has been associated with more highly absorbed salts like bismuth subcitrate and bismuth subgallate [1]. Procurement for over-the-counter antacid or antidiarrheal products, particularly in markets with stringent safety monitoring, should prioritize BSN over more bioavailable alternatives.

Formulations Targeting Excessive Intestinal Gas Production (Flatulence)

The in vivo study demonstrating a statistically significant (P<.01) reduction in colonic fermentation following 8 days of oral Bismuth Subnitrate administration provides direct evidence for its use in products targeting flatulence and carbohydrate malabsorption [2]. While Bismuth Subsalicylate shows higher in vitro potency, BSN offers a clinically validated in vivo alternative with a different safety and regulatory profile. This application scenario is particularly relevant for specialized gastrointestinal products, medical foods, or dietary supplements where the salicylate component of BSS is contraindicated (e.g., in patients with salicylate allergy, asthma, or those taking anticoagulants).

Dental and Endodontic Materials Requiring Radiopacity with Minimal Filler Loading

The finding that Bismuth Subnitrate achieves satisfactory radiopacity at an 80% additive concentration, whereas Bismuth Subsalicylate requires 120%, supports the selection of BSN as a more efficient radiopacifier in epoxy resin-based endodontic sealers [3]. Lower filler loading can translate to improved mechanical properties, better flow characteristics, and easier clinical handling. Procurement for dental material manufacturing should consider BSN when optimizing the trade-off between radiopacity and material performance. Additionally, BSN may be preferred over bismuth subcarbonate in formulations where the carbonate anion could react with acidic components of the resin system.

Pharmaceutical Development Requiring USP-Grade Material with Documented Impurity Control

The USP monograph for Bismuth Subnitrate provides a legally recognized and enforceable set of purity and impurity specifications, including a minimum Bi2O3 content of 79.0%, loss on drying ≤3.0%, chloride ≤0.035%, arsenic ≤8 ppm, and alkalies and alkaline earths ≤0.5% [4]. For pharmaceutical development under regulatory frameworks (e.g., FDA, EMA, PMDA), procurement of USP-grade BSN is essential to ensure batch-to-batch consistency, meet regulatory filing requirements, and mitigate the risk of quality-related delays. This scenario applies to both innovator and generic drug product development, as well as to contract manufacturers producing bismuth-containing finished dosage forms under cGMP conditions.

Quote Request

Request a Quote for Bismuth Subnitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.